Methyl 3,4-O-Isopropylidene-D-lyxonate
Description
Significance of Chiral Scaffolds in Asymmetric Synthesis
Asymmetric synthesis aims to produce enantiomerically pure compounds, which is of paramount importance in fields such as pharmaceuticals, agrochemicals, and materials science. Chiral scaffolds, or chiral building blocks, are enantiomerically pure molecules that introduce stereocenters into a synthetic route in a predictable and controlled manner. The use of these synthons from the "chiral pool"—a collection of abundant, naturally occurring chiral compounds—is a powerful strategy that often simplifies complex syntheses by providing a pre-existing stereochemical framework. This approach can significantly reduce the number of synthetic steps and avoid the need for challenging enantioselective reactions or resolutions of racemic mixtures.
Overview of Carbohydrates as Renewable Chiral Pool Sources
Carbohydrates represent a vast and structurally diverse source of readily available chiral molecules. nih.gov As renewable resources, sugars like glucose, fructose, and xylose are abundant and inexpensive, making them attractive starting materials for the synthesis of complex chiral molecules. Their high density of functional groups and stereocenters provides a rich platform for chemical modification. nih.gov Through a variety of chemical transformations, the inherent chirality of carbohydrates can be transferred to new, non-carbohydrate target molecules. The development of methods to convert carbohydrates into versatile synthetic intermediates has become a major focus in organic chemistry, offering a sustainable alternative to traditional synthetic methods.
Positioning of Methyl 3,4-O-Isopropylidene-D-lyxonate in Modern Organic Synthesis
This compound (CAS Number: 359437-02-8) is a notable example of a carbohydrate-derived chiral building block. scbt.com Derived from D-lyxose, a C-2 epimer of D-xylose, this compound possesses a unique stereochemical arrangement that can be exploited in the synthesis of specific target molecules. The isopropylidene group serves as a protecting group for the 3- and 4-hydroxyl functions, allowing for selective reactions at other positions of the molecule. This synthon is particularly valuable for introducing a specific stereochemical configuration into a molecule and has been utilized as an intermediate in the synthesis of various biologically active compounds. nih.gov Its application is a testament to the power of the chiral pool approach in accessing complex and stereochemically defined molecules. While detailed research on its specific applications is not as widespread as for more common sugar derivatives, it remains a valuable tool for synthetic chemists.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₆ | scbt.com |
| Molecular Weight | 220.22 g/mol | scbt.com |
| CAS Number | 359437-02-8 | scbt.com |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in Dichloromethane | usbio.net |
| Storage | Recommended at -20°C for long-term storage | usbio.net |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published in readily accessible literature. However, based on its structure, the following characteristic signals would be expected:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the isopropylidene methyl protons, and the protons of the sugar backbone. The chemical shifts and coupling constants would be indicative of the specific stereochemistry of the D-lyxonate structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the isopropylidene group, and the five carbons of the sugar chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ), as well as characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSNEUMZNDKSTN-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C(=O)OC)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654526 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359437-02-8 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of Methyl 3,4 O Isopropylidene D Lyxonate
Precursor Compounds and Starting Materials in D-Lyxonate Synthesis
The journey to synthesize Methyl 3,4-O-Isopropylidene-D-lyxonate begins with the selection of appropriate starting materials. Nature provides a rich source of chiral molecules in the form of monosaccharides, which serve as the primary precursors for this synthesis.
Derivation from D-Ribose and D-Galactose
D-Ribose, a naturally occurring pentose (B10789219), is a key component of vital biomolecules like RNA and ATP. researchgate.netplos.org Its structural similarity to D-lyxose makes it a logical starting point for synthesis. The conversion of D-ribose to D-lyxose derivatives can be achieved through stereochemical inversion at specific carbon atoms. researchgate.net While detailed mechanisms are complex, this transformation underscores the utility of readily available sugars in accessing less common isomers. For instance, methods have been developed to convert D-ribose into 2-deoxy-L-ribose derivatives, demonstrating the feasibility of altering the stereochemistry of the sugar backbone. nih.gov
D-Galactose, a C-4 epimer of glucose, is another important monosaccharide that can be utilized in the synthesis of D-lyxose derivatives. scispace.com The synthesis of L-galactose from a D-galactose derivative has been demonstrated, highlighting the potential for epimerization and chain modification to access different sugar architectures. nih.gov The conversion of D-galactose often involves multiple steps, including protection of hydroxyl groups, oxidation, and reduction, to ultimately yield the desired lyxonate structure. For example, D-galactose can be converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which can then undergo further reactions. nih.gov The synthesis of D-galactose-based neoglycoconjugates has also been reported, starting from D-galactose and involving a series of straightforward steps. scielo.br
Utilization of D-Xylose and Other Aldopentoses
D-Xylose, an aldopentose that is widely available from plant sources, represents another significant precursor for D-lyxonate synthesis. google.com The conversion of D-xylose to D-ribose has been a subject of interest, and similar strategies can be adapted to produce D-lyxose. nih.gov The Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of monosaccharides, can be employed to convert an aldopentose like D-arabinose (an epimer of D-ribose and D-xylose) into a mixture of aldohexoses, demonstrating a foundational chemical principle that can be adapted for these transformations. youtube.com
The broader class of aldopentoses, which includes D-ribose, D-arabinose, D-xylose, and D-lyxose itself, are all interconvertible through various chemical methods, often involving epimerization at specific chiral centers. bohrium.com For example, L-lyxose can be synthesized from an L-arabinose derivative by inverting the 3-hydroxyl group. researchgate.net This highlights the interconnectedness of this family of sugars and the strategic advantage of using any of them as a starting point, depending on availability and the desired synthetic route.
Methodological Approaches for Lyxonate Backbone Formation
Once a suitable precursor is chosen, the next critical phase is the construction of the D-lyxonate backbone. This typically involves oxidation of the aldehyde or primary alcohol group to a carboxylic acid, followed by esterification to yield the methyl ester.
Oxidation Strategies for Aldonolactone Precursors
A common and effective strategy for forming the aldonic acid is through the oxidation of an aldonolactone intermediate. Aldonolactones are cyclic esters formed from the corresponding aldonic acid. The oxidation of aldoses to their corresponding aldonic acids is a fundamental reaction in carbohydrate chemistry. tdl.org One method involves the electrolytic oxidation of an aldose in a buffered calcium bromide solution, which is both convenient and efficient, yielding the aldonic acid with minimal side products. tdl.org The reaction proceeds through the formation of a 1,5-D-aldonolactone, which is then hydrolyzed to the D-aldonic acid. tdl.org
Esterification Methods for Methyl Lyxonate Derivation
With the D-lyxonic acid in hand, the next step is its conversion to the corresponding methyl ester, Methyl D-lyxonate. The most common method for this transformation is the Fischer esterification. youtube.comyoutube.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst like sulfuric acid. youtube.comkhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is often removed. youtube.com
Alternatively, enzymatic methods using lipases have been explored for the synthesis of sugar esters, such as D-glucuronic acid fatty esters, offering a milder and more selective approach to esterification. nih.gov While not specifically documented for Methyl D-lyxonate in the provided context, this approach represents a potential alternative to traditional chemical methods.
Regioselective Isopropylidene Protection Strategies
The final and perhaps most nuanced stage in the synthesis of this compound is the regioselective protection of the hydroxyl groups. The isopropylidene group, also known as an acetonide, is a commonly used protecting group in carbohydrate chemistry due to its stability and ease of removal. numberanalytics.com
The goal is to selectively protect the hydroxyl groups at the C-3 and C-4 positions of the methyl D-lyxonate molecule. This regioselectivity is influenced by both steric and electronic factors. numberanalytics.com The formation of the five-membered ring of the isopropylidene acetal (B89532) is generally favored for cis-diols on a five-membered ring or vicinal cis-hydroxyl groups on a six-membered ring.
In the context of D-lyxose derivatives, the formation of the 3,4-O-isopropylidene acetal is a common strategy. For example, methyl 3,4-O-isopropylidene-β-L-erythro-pentopyranosidulose has been used as a starting material in the synthesis of other sugar derivatives. rsc.org The reaction typically involves treating the sugar with acetone (B3395972) or a related reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high regioselectivity. For instance, a highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been developed using TsOH·H₂O and 2-methoxypropene. nih.gov Similar strategies could be adapted for the 3,4-O-isopropylidenation of methyl D-lyxonate.
Formation and Stability of the 3,4-O-Isopropylidene Acetal
The formation of the 3,4-O-isopropylidene acetal on a methyl D-lyxonate substrate is a critical step that requires careful control of reaction conditions. The reaction typically involves the treatment of methyl D-lyxonate with acetone or a related acetal-forming reagent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. The stability of the resulting cyclic acetal is a key feature, rendering the protected hydroxyl groups inert to a variety of subsequent chemical transformations.
The regioselectivity of isopropylidenation in sugar derivatives is often governed by a combination of kinetic and thermodynamic factors. In the case of D-lyxono-1,4-lactone, studies have shown that the formation of a 3,5-O-isopropylidene derivative is sterically favored. This preference highlights the challenge in selectively forming the 3,4-O-isopropylidene acetal on a D-lyxonate structure. To achieve the desired 3,4-protection, the reaction conditions must be optimized to favor the formation of the desired isomer over other possibilities, such as the 2,3- or 3,5-acetals.
The choice of starting material and reaction conditions plays a pivotal role in directing the regioselectivity. For instance, starting with D-lyxose and performing the esterification and acetalization in a controlled manner can influence the final product distribution. The stability of the 3,4-O-isopropylidene acetal is generally robust under neutral and basic conditions, a common characteristic of acetal protecting groups, but it can be readily cleaved under acidic conditions to deprotect the diol functionality when required.
Stereochemical Control during Acetal Formation
The stereochemistry of the D-lyxonate starting material inherently dictates the stereochemical outcome of the 3,4-O-isopropylidene acetal formation. The cis-diol arrangement at the C3 and C4 positions of the furanose form of D-lyxose is conducive to the formation of the five-membered ring of the isopropylidene acetal.
The selective formation of the 3,4-O-isopropylidene acetal over other potential isomers is a classic example of kinetic versus thermodynamic control. The thermodynamically more stable product may not always be the desired one. By carefully selecting the reaction temperature, catalyst, and reaction time, it is possible to favor the formation of the kinetically preferred product. For example, lower temperatures often favor the kinetic product, which in this case would be the desired 3,4-O-isopropylidene acetal, by providing enough energy to overcome the activation barrier for its formation but not enough to allow for equilibration to the more stable, but undesired, isomers.
Large-Scale and Optimized Synthesis Procedures
While specific large-scale synthesis procedures for this compound are not extensively detailed in publicly available literature, general principles of process optimization in carbohydrate chemistry can be applied. The transition from laboratory-scale synthesis to large-scale production necessitates a focus on cost-effectiveness, safety, and efficiency.
Key considerations for an optimized, large-scale process would include:
Starting Material: Utilizing a readily available and cost-effective starting material, such as D-lyxose.
Reagents and Solvents: Employing inexpensive and environmentally benign reagents and solvents wherever possible. For instance, while traditional methods might use reagents like 2,2-dimethoxypropane with an acid catalyst, process optimization would explore more efficient and recyclable catalytic systems.
Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize the formation of byproducts. This would involve a detailed study of the reaction kinetics.
Purification: Developing a scalable and efficient purification method, such as crystallization or distillation, to isolate the final product with high purity, moving away from chromatography which is less suitable for large quantities.
Process Safety: Ensuring that all steps of the synthesis are safe to perform on a large scale, with proper handling of any hazardous materials.
Methyl 3,4 O Isopropylidene D Lyxonate As a Versatile Chiral Synthon for Complex Molecule Synthesis
Enantioselective Synthesis of Bioactive Molecular Scaffolds
The defined stereochemistry of Methyl 3,4-O-isopropylidene-D-lyxonate provides an excellent platform for the synthesis of chiral molecules, ensuring high enantiopurity in the final products. This is particularly crucial in the development of bioactive compounds where stereoisomers can exhibit vastly different biological activities.
Iminocyclitols are polyhydroxylated alkaloids that mimic the structure of monosaccharides, acting as potent inhibitors of glycosidases and glycosyltransferases. While direct synthesis of iminocyclitols from this compound is not extensively documented in dedicated studies, established synthetic routes using related sugar precursors strongly support its potential in this area. For instance, a highly efficient, divergent method for synthesizing various iminocyclitols, including polyhydroxylated pyrrolidines, piperidines, and azepanes, has been demonstrated starting from an aldehyde derivative of D-ribose. rsc.orgresearchgate.net This strategy involves key steps such as proline-catalyzed asymmetric α-amination to introduce the nitrogen atom stereoselectively, followed by Wittig reactions to build the carbon skeleton and subsequent cyclization. rsc.orgresearchgate.net
Given that D-lyxose is a C2-epimer of D-ribose, it is chemically feasible to adapt this synthetic methodology. The aldehyde precursor required for the synthesis could be generated from this compound, allowing for the creation of a different set of stereoisomeric iminocyclitols. This approach would grant access to novel iminocyclitol libraries with distinct stereochemistries, which is critical for exploring structure-activity relationships and developing selective enzyme inhibitors. researchgate.net The potential to generate a wide array of such compounds from sugar-derived aldehydes underscores the utility of synthons like this compound. rsc.orgresearchgate.net
As a chiral pool starting material, this compound holds significant potential for the synthesis of intermediates for complex natural products. The inherent stereochemistry and functional groups can be strategically manipulated to construct key fragments of larger molecules, thereby reducing the number of synthetic steps and avoiding challenging stereoselective reactions.
While this compound is recognized as a versatile chiral building block, a review of current literature does not reveal specific examples of its direct incorporation into the total synthesis of a named natural product. However, the synthesis of natural product derivatives from related sugar structures is a common and powerful strategy in organic chemistry. For example, derivatives of the natural product thymol (B1683141) have been synthesized to enhance their antibacterial properties. nih.gov The principles of using chiral precursors from the "chiral pool" to build complex molecules are well-established, and this compound is a prime candidate for such applications in future synthetic endeavors.
Synthesis of Carbohydrate Mimetics and Modified Sugars
Carbohydrate mimetics and modified sugars are crucial tools for studying and intervening in biological processes involving carbohydrates. This compound serves as an excellent starting point for creating these structurally diverse molecules.
Amino sugars are fundamental components of many important biopolymers and antibiotics. A key application of D-lyxose derivatives is in the synthesis of novel amino sugars. For example, Methyl (5S)-5-C-amino-5-cyano-5-deoxy-2,3-O-isopropylidene-alpha-D-lyxofuranoside has been successfully synthesized from a closely related precursor, methyl 2,3-O-isopropylidene-alpha-D-lyxo-pentodialdo-1,4-furanoside, through a Strecker synthesis. nih.govresearchgate.net This reaction introduces an amino and a cyano group at the C5 position, which can be further elaborated to form various amino sugar derivatives. nih.gov General methods for synthesizing amino sugars often involve the introduction of a nitrogen-containing functional group, such as an azide (B81097), which is later reduced to an amine. nih.gov
The synthesis of dideoxy sugars, which lack two hydroxyl groups compared to their parent sugars, can also be envisioned from this precursor. General strategies for creating such sugars often involve the reduction of halogenated or sulfonylated intermediates or the use of radical deoxygenation reactions. nih.gov The synthesis of challenging 2,3-dideoxy-D-ribosides has been achieved through methods like microwave-assisted cross-metathesis followed by cyclization, demonstrating the feasibility of accessing such structures from carbohydrate precursors. nih.gov
Glycomimetics that feature altered ring structures, such as oxetanes, are of great interest in medicinal chemistry. The oxetane (B1205548) ring can improve physicochemical properties like solubility and metabolic stability. A chemoenzymatic synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid, an oxetane δ-amino acid, has been reported. This synthesis starts from a D-lyxonic acid derivative, highlighting a direct pathway from the D-lyxose scaffold to this class of glycomimetics. The process involves a key ring contraction step to form the strained four-membered oxetane ring.
The synthesis of related 3-fluoro-oxetane δ-amino acids has also been achieved from other carbohydrate precursors like D-xylose, involving multiple steps including epimerization and ring contraction. These syntheses underscore the utility of carbohydrates as scaffolds for creating complex and novel amino acid structures.
Preparation of Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. umn.edunih.gov They function by mimicking natural nucleosides and interfering with the synthesis of DNA and RNA. nih.gov D-lyxose and its derivatives are valuable precursors for a specific class of these drugs known as lyxofuranosyl nucleosides.
Research has demonstrated the synthesis of several 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole (B57391) nucleosides starting from D-lyxose and L-lyxose, respectively. nih.gov The synthetic route involves the condensation of an acetyl-protected lyxofuranose with a substituted benzimidazole base. nih.gov For instance, the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with 2,5,6-trichlorobenzimidazole yields an α-nucleoside precursor that can be further modified. nih.gov
These lyxose-derived nucleoside analogues have been evaluated for their biological activity. Notably, certain 2-halogenated derivatives in both the α-lyxose and 5-deoxy-α-lyxose series showed significant activity against human cytomegalovirus (HCMV). nih.gov The ability to generate both D- and L-isomers from the respective lyxose enantiomers is crucial for exploring the stereochemical requirements for antiviral activity. nih.gov The development of these compounds highlights the importance of sugar derivatives like this compound as chiral synthons in the creation of novel therapeutic agents. madridge.orgacs.org
Synthesis of Modified Ribofuranose and Fucopyranoside Systems
The D-lyxonate scaffold serves as a versatile precursor for the synthesis of various carbohydrate structures, including modified ribofuranose and fucopyranoside systems. The stereochemical information embedded within the lyxonate backbone can be strategically manipulated to afford these target molecules with high levels of control.
While direct literature detailing the conversion of this compound to fucopyranoside systems is not prevalent, the synthesis of related fucopyranoside derivatives often involves the use of isopropylidene-protected intermediates. For instance, the preparation of methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate has been reported, starting from 1,2:3,4-di-O-isopropylidene-α-D-fucopyranoside. nih.gov This highlights the utility of the isopropylidene protecting group in the synthesis of fucopyranoside systems.
The synthesis of modified ribofuranose derivatives from lyxose-derived precursors is a more established strategy. For example, α-D-ribofuranose analogues have been synthesized from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, demonstrating the utility of protected ribofuranose intermediates in generating structural diversity. ox.ac.uk The conversion of D-lyxono-1,4-lactone, the parent lactone of this compound, into ribofuranose derivatives is a key transformation that underscores the synthetic potential of the lyxonate scaffold.
A significant application of the D-lyxonate framework is in the synthesis of branched-chain sugars. For instance, methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-α-L-lyxo-hexopyranosid-4-ulose, derived from a lyxose precursor, can be catalytically reduced to afford a precursor for the branched-chain sugar vinelose. nih.gov This demonstrates the strategic use of the lyxonate scaffold in accessing complex, branched carbohydrate structures.
Table 1: Synthesis of Modified Carbohydrate Systems from Lyxose-derived Precursors
| Starting Material | Target Molecule/System | Key Transformation | Reference |
| D-Lyxose derivative | Methyl 6-deoxy-2,3-O-isopropylidene-3-C-methyl-α-L-talopyranoside (Vinelose precursor) | Catalytic reduction of a 4-ulose intermediate | nih.gov |
| 1,2:3,4-di-O-isopropylidene-α-D-fucopyranoside | Methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate | Acid-catalyzed deprotection and rearrangement | nih.gov |
| 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Various α-D-ribofuranose analogues | Subsequent benzylation, tosylation, and acetylation | ox.ac.uk |
Application in Reversed Cyclonucleoside Analogues
Reversed cyclonucleosides, where the nucleobase is attached to a different position of the sugar moiety compared to natural nucleosides, are an important class of compounds with potential therapeutic applications. The chiral backbone of D-lyxonate derivatives makes them attractive starting materials for the synthesis of these modified nucleosides.
While direct examples starting from this compound are not explicitly detailed in the surveyed literature, the synthesis of various nucleoside analogues often involves the use of isopropylidene-protected sugar intermediates. The synthesis of cyclonucleosides frequently utilizes radical reactions for the formation of the cyclized structure. researchgate.net
The broader context of nucleoside analogue synthesis demonstrates the frequent use of protected sugar lactones and their derivatives. For example, D-lyxonolactone has been utilized in the synthesis of the potent antiviral oxetane nucleoside, epinoroxetanocin. ox.ac.uk This synthesis showcases the utility of the D-lyxonate scaffold in constructing the complex, strained ring systems often found in biologically active nucleoside analogues.
Other Complex Target Molecules Requiring Chiral D-Lyxonate Scaffolds
The versatility of the D-lyxonate scaffold extends beyond carbohydrate and nucleoside analogues to the synthesis of a variety of other complex natural products and bioactive molecules. The stereochemically defined backbone of D-lyxono-1,4-lactone and its derivatives provides a reliable foundation for asymmetric synthesis.
A notable example is the synthesis of 2-C-methyl-D-ribono-1,4-lactone from D-fructose, a transformation that proceeds through a 2-C-methyl-D-lyxono-1,4-lactone intermediate. google.comresearchgate.net This process highlights the role of lyxonolactone in the synthesis of other important chiral building blocks. The preparation of 2-C-methyl-D-ribonic acid-1,4-lactone is significant as this compound is a known precursor for various biologically active molecules.
Furthermore, D-lyxono-1,4-lactone itself has been the subject of synthetic studies, with methods developed for its preparation from D-lyxose via oxidation with bromine water. mdpi.com The subsequent derivatization, such as O-tosylation, although met with challenges in separation, indicates efforts to functionalize this scaffold for further synthetic transformations. mdpi.com
Table 2: Synthesis of Complex Molecules from D-Lyxonate Precursors
| Starting Material | Target Molecule | Key Features of Synthesis | Reference |
| D-Lyxonolactone | Epinoroxetanocin | Short synthesis of a potent antiviral oxetane nucleoside | ox.ac.uk |
| D-Fructose | 2-C-methyl-D-ribono-1,4-lactone | Proceeds via a 2-C-methyl-D-lyxono-1,4-lactone intermediate | google.comresearchgate.net |
| D-Lyxose | D-Lyxono-1,4-lactone | Oxidation with bromine water | mdpi.com |
Advanced Chemical Transformations and Derivatizations of Methyl 3,4 O Isopropylidene D Lyxonate
Functional Group Interconversions at C-1 and C-5
The terminal positions of the carbon chain, C-1 (as the methyl ester) and C-5 (as a primary hydroxyl, once unmasked), are prime sites for functional group interconversions, enabling the synthesis of a wide array of derivatives.
Modifications of the Methyl Ester Group (e.g., Transesterification)
The methyl ester at the C-1 position can be readily converted to other esters through transesterification, a process that can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com Conversely, base-catalyzed transesterification typically involves an alkoxide nucleophile directly attacking the ester carbonyl. masterorganicchemistry.com To ensure high conversion, the alcohol corresponding to the desired ester is often used as the solvent, driving the reaction equilibrium forward. masterorganicchemistry.com
Advanced catalytic systems can also be employed for this transformation. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Furthermore, enzymatic approaches using lipases offer a green and highly selective alternative for producing esters under solvent-free conditions. nih.gov
Table 1: Selected Methods for Transesterification
| Catalyst Type | Reagents/Conditions | Mechanism | Reference |
|---|---|---|---|
| Acid-Catalyzed | H⁺ (e.g., H₂SO₄), R'OH (solvent) | Protonation of C=O, followed by nucleophilic attack by R'OH. | masterorganicchemistry.com |
| Base-Catalyzed | NaOR' or other alkoxides, R'OH | Nucleophilic addition of alkoxide to the ester carbonyl. | masterorganicchemistry.com |
| Lewis Acid | Sc(OTf)₃, boiling R'OH | Coordination to carbonyl oxygen, activating the ester. | organic-chemistry.org |
| Enzymatic | Immobilized Lipase, R'OH | Formation of an acyl-enzyme intermediate. | nih.gov |
Derivatization of the Primary Hydroxyl Group (if unmasked)
The isopropylidene acetal (B89532), which protects the C-3 and C-4 hydroxyls, is stable under basic conditions but can be removed under mild acidic conditions to liberate the diol. numberanalytics.comnumberanalytics.com A common method for deprotection involves heating the compound in dilute aqueous sulfuric acid. chemspider.com Once the protecting group is removed, or if a starting material with a free C-5 hydroxyl is used, this primary alcohol becomes available for a wide range of derivatization reactions. nih.gov
Primary hydroxyls are highly reactive and can be selectively functionalized. Common derivatizations include:
Esterification: Reaction with acyl chlorides or anhydrides, such as benzoyl chloride, in the presence of a base like pyridine (B92270), converts the hydroxyl group into an ester. libretexts.org This is useful for introducing spectroscopic handles or altering solubility.
Ether Formation: The formation of ethers, such as the trityl ether, is highly specific for primary alcohols. Reaction with trityl chloride in pyridine provides a bulky protecting group that is crucial in multi-step syntheses. umich.edu
Sulfonylation: Conversion to sulfonate esters, like tosylates or mesylates, is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in pyridine. nih.govresearchgate.net This transforms the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution reactions.
Table 2: Common Reagents for Derivatizing the C-5 Hydroxyl Group
| Reagent | Derivative Formed | Purpose | Reference |
|---|---|---|---|
| Benzoyl Chloride | Benzoate Ester | Protection, Chromophore | libretexts.org |
| Trityl Chloride (TrCl) | Trityl Ether | Bulky, selective protection | umich.edu |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester | Create a good leaving group | nih.govresearchgate.net |
| Acetic Anhydride (Ac₂O) | Acetate Ester | Protection | nih.gov |
Stereoselective Alkylation and Chain Elongation Strategies
Modifying the carbon skeleton of Methyl 3,4-O-Isopropylidene-D-lyxonate through alkylation or ring manipulation opens pathways to complex and rare sugars.
C-Methylation and Branched-Chain Sugar Synthesis
Branched-chain sugars are components of many biologically important natural products. rsc.org A common strategy to introduce a branch involves the oxidation of a secondary alcohol (e.g., at C-2) to a ketone. The resulting keto-sugar can then be treated with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium compound (R-Li), to install an alkyl group. C-methylation, the introduction of a methyl group, has been termed the "magic methyl" effect in medicinal chemistry for its profound impact on a molecule's properties. rsc.org
Alternatively, the Wittig reaction can be employed on a keto-sugar intermediate to introduce an alkylidene substituent, which can then be hydrogenated to yield the branched-chain sugar. researchgate.net Syntheses of complex sugars like L-evernitrose and the amino sugar L-vancosamine have utilized precursors derived from C-methylated lyxo-hexose derivatives, highlighting the importance of this transformation. rsc.org The stereochemistry of the newly formed chiral center is often directed by the existing stereocenters in the sugar ring. nih.gov
Ring Contraction and Expansion Reactions
Altering the size of the furanose ring is a powerful, albeit challenging, transformation in carbohydrate chemistry.
Ring Expansion: A notable method for the ring expansion of furanose derivatives is the Achmatowicz reaction. This involves the oxidative rearrangement of a furfuryl alcohol (which can be formed from the sugar) to a dihydropyranone. researchgate.net This effectively transforms the five-membered furanoside ring into a six-membered pyranoside-like structure, providing access to a different class of sugar derivatives.
Ring Contraction: While the contraction of a furanose ring is less common, rearrangements can be induced under specific conditions. Acid-induced rearrangements, such as the Wagner-Meerwein rearrangement, can lead to ring contraction if a carbocation intermediate is formed on a carbon adjacent to the ring. etsu.edu Additionally, radical-mediated ring contractions have been observed in biosynthetic pathways and can be a source of inspiration for synthetic methods. nih.gov The rearrangement of pyranosides into the thermodynamically less stable furanosides is a known process, often driven by specific substitution patterns like comprehensive O-sulfation. acs.org
Nucleophilic Displacement and Elimination Reactions
Introducing new functional groups via nucleophilic displacement or creating unsaturation through elimination are fundamental strategies for elaborating the sugar scaffold. For these reactions to occur, a hydroxyl group (typically at C-2 or the unmasked C-5) must first be converted into a good leaving group, such as a tosylate or a halide.
Nucleophilic Displacement: These reactions proceed via an S_N2 mechanism, which involves the backside attack of a nucleophile on the carbon bearing the leaving group, resulting in an inversion of stereochemistry at that center. nih.gov This is a powerful method for introducing a variety of functional groups. For example, treatment of a lyxofuranosyl epoxide with carbon nucleophiles has been used to synthesize branched-chain nucleoside analogues. nih.gov The second-order kinetics and stereochemical inversion are hallmarks of this mechanism. nih.gov
Elimination Reactions: The formation of a double bond within the sugar ring is achieved through an elimination reaction, which can proceed through various mechanisms such as E1 or E2. libretexts.org In the context of sugar chemistry, the E2 mechanism is common. It requires a strong base to abstract a proton from a carbon adjacent to the leaving group, in a concerted process that expels the leaving group and forms a π-bond. libretexts.org According to Zaitsev's rule, when multiple β-hydrogens are available, the reaction typically favors the formation of the more substituted, and thus more stable, alkene. libretexts.org
Table 3: Comparison of Nucleophilic Displacement and Elimination
| Feature | Nucleophilic Displacement (S_N2) | Elimination (E2) |
|---|---|---|
| Primary Goal | Substitution of a leaving group with a nucleophile | Formation of a double bond (alkene) |
| Key Reagent(s) | Nucleophile (e.g., N₃⁻, CN⁻, RS⁻) | Strong, often bulky, base (e.g., t-BuOK) |
| Mechanism | One-step, bimolecular | One-step, bimolecular |
| Stereochemistry | Inversion of configuration at the reaction center | Requires anti-periplanar arrangement of H and leaving group |
| Outcome | Introduction of a new functional group | Creation of C=C unsaturation |
Conversion to Azido (B1232118) and Amino Derivatives
The introduction of nitrogen-containing functional groups, such as azides and amines, at various positions of the sugar backbone is a critical step in the synthesis of many modified nucleosides and amino sugars. These derivatives serve as key intermediates for constructing larger molecules, including foldamers and glycopeptides.
A common strategy for introducing an azido group involves the nucleophilic displacement of a good leaving group, such as a tosylate or triflate, by an azide (B81097) salt. For instance, the hydroxyl group of a sugar can be converted to a tosylate using p-toluenesulfonyl chloride in pyridine. researchgate.net Subsequent reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) yields the corresponding azido derivative. researchgate.net In some cases, a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulphate (TBAHS) can facilitate the reaction. researchgate.net The conversion of an azido group to an amino group is typically achieved through reduction, for example, by catalytic hydrogenation.
In a related context, the synthesis of 2-azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-d-talono-1,5-lactone has been reported from a D-lyxonolactone starting material. nih.govamanote.com This transformation proceeded via nucleophilic displacement of a triflate leaving group with an azide, with the reaction's stereochemistry confirmed by X-ray crystallography. nih.gov This demonstrates the feasibility of introducing an azido group at the C-2 position with inversion of configuration.
The synthesis of amino sugars can also be achieved through other routes. For example, the conversion of a related methyl 6-deoxy-2,3-O-isopropylidene-α-L-lyxo-hexopyranosid-4-ulose to various amino sugar derivatives has been explored. researchgate.net One approach involved the formation of an oxime from the 4-ulose, followed by reduction with lithium aluminum hydride to yield the corresponding 4-amino derivative. researchgate.net
Detailed research findings on the synthesis of azido and amino derivatives from related sugar precursors are summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| D-Galactopyranose derivative | 1. p-Toluenesulphonyl chloride, pyridine2. Sodium azide, tetra-N-butylammonium hydrogen sulphate (TBAHS) | Azido glycoside | 97% | researchgate.net |
| D-Glucofuranose derivative | 1. p-Toluenesulphonyl chloride, pyridine2. Sodium azide, tetra-N-butylammonium hydrogen sulphate (TBAHS) | Azido glycoside | 61% | researchgate.net |
| D-lyxonolactone derivative | Nucleophilic displacement of a triflate with azide | 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-d-talono-1,5-lactone | Not specified | nih.gov |
| Methyl 6-deoxy-2,3-O-isopropylidene-α-L-lyxo-hexopyranosid-4-ulose | 1. Hydroxylamine hydrochloride2. Lithium aluminum hydride | Methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-β-D-allopyranoside | Not specified | researchgate.net |
Formation of Unsaturated Sugar Derivatives
Unsaturated sugar derivatives are valuable intermediates in carbohydrate chemistry, serving as precursors for the synthesis of deoxysugars, branched-chain sugars, and various carbocyclic compounds. The introduction of a double bond into the sugar ring can be achieved through several methods, including elimination reactions and olefination reactions.
One common approach is the Wittig reaction, which involves the reaction of a ketone with a phosphorus ylide. For example, the Wittig reaction has been applied to methyl 3,4-O-isopropylidene-β-D-erythro-pentopyranosid-2-ulose to create a double bond at the C-2 position. researchgate.net Subsequent reduction of the resulting unsaturated sugar derivative yielded a mixture of 2-deoxy-2-C-methylpentosides. researchgate.net This suggests that a similar strategy could be employed with the corresponding 2-ulose derived from this compound to generate an unsaturated derivative.
Elimination reactions of diols or their derivatives can also lead to the formation of unsaturated sugars. For instance, the treatment of a vicinal diol with a reagent like the Martin sulfurane can effect deoxygenation to form an alkene. Another classical method is the Tipson-Cohen reaction, which involves the reaction of a vicinal diol with iodine, triphenylphosphine, and imidazole (B134444) to yield an alkene.
While specific examples for the direct formation of unsaturated derivatives from this compound are not prevalent in the searched literature, the established methodologies on related systems provide a clear pathway for such transformations.
| Reaction Type | Precursor Type | Reagents | Product Type |
| Wittig Reaction | Sugar-2-ulose | Phosphorus ylide (e.g., Ph3P=CH2) | 2-Deoxy-2-methylene sugar |
| Elimination | Vicinal diol derivative | e.g., Iodine, triphenylphosphine, imidazole | Alkene |
Regioselective De-protection and Re-protection Strategies beyond Isopropylidene
The selective removal of the isopropylidene group in the presence of other protecting groups is a crucial step in the synthetic manipulation of this compound. The isopropylidene group is an acetal, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions.
The regioselective de-protection of di-O-isopropylidene derivatives is a well-established strategy. For example, in the case of 2,3:4,6-di-O-isopropylidenemannopyranosides, the 4,6-O-isopropylidene group can be selectively removed in the presence of the 2,3-O-isopropylidene group using aqueous acids like hydrochloric acid, sulfuric acid, or acetic acid. mdpi.com This selectivity is attributed to the higher stability of the five-membered ring formed by the 2,3-O-isopropylidene group compared to the six-membered ring of the 4,6-O-isopropylidene group.
Once the isopropylidene group is removed, the resulting diol can be selectively re-protected to allow for further transformations at specific hydroxyl groups. A variety of protecting groups can be employed for this purpose, including silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl), benzyl (B1604629) ethers, and esters. For instance, a hydroxyl group can be converted into a tert-butyldiphenylsilyl ether, which is stable under a wide range of reaction conditions but can be removed with fluoride (B91410) ions. researchgate.net
Another approach involves the use of orthoesters as protecting groups. For example, a triol can be treated with a trimethyl orthoester to form an orthoacetate derivative, which can then be selectively hydrolyzed to reveal a diol with one hydroxyl group protected as an acetate. researchgate.net This strategy allows for the differentiation of the hydroxyl groups for subsequent reactions.
| De-protection/Re-protection Step | Reagents and Conditions | Result | Reference |
| Selective de-protection of di-O-isopropylidene derivative | Aqueous acid (e.g., HCl, H2SO4, AcOH) | Selective removal of the more labile isopropylidene group | mdpi.com |
| Re-protection as a silyl ether | tert-Butyldiphenylsilyl chloride, imidazole | Formation of a stable silyl ether | researchgate.net |
| Re-protection via orthoester formation | Trimethyl orthoacetate, acid catalyst | Formation of an orthoacetate | researchgate.net |
| Hydrolysis of orthoester | Mild aqueous acid | Generation of a monoacetate/diol | researchgate.net |
Spectroscopic and Stereochemical Elucidation in Lyxonate Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex carbohydrates. numberanalytics.com For Methyl 3,4-O-Isopropylidene-D-lyxonate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of the atoms.
Correlational NMR Techniques (e.g., COSY, HMQC, HMBC)
Detailed two-dimensional NMR studies are indispensable for the complete structural assignment of carbohydrate derivatives. youtube.com Although specific experimental spectra for this compound are not available in the cited literature, the application of standard correlational techniques would proceed as follows:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons in the lyxonate backbone (H-2, H-3, H-4, and H-5 protons), allowing for the tracing of the carbon chain. The absence of long-range coupling would help confirm the furanose-like structure of the protected portion. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). columbia.edu This is crucial for assigning the carbon chemical shifts based on the already assigned proton shifts. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different structural fragments. emerypharma.com In the case of this compound, key HMBC correlations would be expected between the methyl protons of the ester and the carbonyl carbon, as well as between the isopropylidene methyl protons and the C-3 and C-4 carbons, confirming the position of the protecting group.
A hypothetical table of expected 2D NMR correlations for the title compound is presented below to illustrate the utility of these techniques.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC/HMQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-2 | H-3 | C-2 | C-1 (Carbonyl), C-3, C-4 |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5, Isopropylidene Carbons |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, Isopropylidene Carbons |
| H-5 | H-4 | C-5 | C-3, C-4 |
| -OCH₃ | None | Methoxy Carbon | C-1 (Carbonyl) |
| Isopropylidene -CH₃ | None | Isopropylidene Methyl Carbon | Isopropylidene Quaternary Carbon, C-3, C-4 |
| Note: This table is illustrative and not based on published experimental data for the title compound. |
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a highly accurate and reproducible method for determining the concentration of analytes in a sample without the need for identical reference standards for each analyte. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. nih.gov This makes qNMR an excellent tool for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors. sci-hub.se
By integrating specific, well-resolved signals corresponding to the starting material, intermediates, and the final product, one can determine their relative concentrations over time. For instance, in the synthesis of the title compound, one could monitor the disappearance of a signal from the D-lyxose precursor and the appearance of signals unique to the product, such as the methyl ester singlet or the isopropylidene methyl singlets. This allows for the calculation of reaction yield and kinetics without the need for chromatographic separation at each time point.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.gov
Confirmation of Stereochemical Outcomes in Synthesis
For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography provides unambiguous confirmation of the absolute configuration. veranova.com The "D" configuration of the lyxonate backbone, inherited from the D-lyxose starting material, could be unequivocally verified. This is particularly important in syntheses where stereochemical integrity might be compromised or where unexpected epimerization could occur. The analysis of glycolipids has shown that stereochemistry significantly impacts their physical properties and phase behavior. nih.gov While a specific crystal structure for this compound is not found in the surveyed literature, a hypothetical crystallographic analysis would yield precise atomic coordinates, confirming the spatial arrangement of all atoms.
| Parameter | Expected Information from X-ray Crystallography |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ (for a chiral molecule) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Absolute Configuration | Confirmed D-configuration at C-2, C-3, C-4 |
| Conformation | Conformation of the five-membered dioxolane ring and the acyclic portion of the lyxonate chain |
| Note: This table is illustrative and not based on published experimental data for the title compound. |
Analysis of Hydrogen Bonding and Crystal Packing in Novel Derivatives
Hydrogen bonding is a dominant intermolecular force in carbohydrate crystals, dictating their packing and physical properties. nih.gov Although the primary hydroxyl groups of the parent sugar are protected in this compound, the remaining hydroxyl at C-2 and the ester carbonyl oxygen can participate in hydrogen bonding. An X-ray diffraction study would reveal the precise network of these interactions within the crystal lattice. rsc.org In derivatives where the C-2 hydroxyl is present, it can act as both a hydrogen-bond donor and acceptor, influencing the supramolecular architecture. rsc.org The analysis of crystal packing provides insights into how molecules arrange themselves, which can affect properties like solubility and melting point.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as polarimetry and circular dichroism (CD), are sensitive to the stereochemistry of a molecule. creative-biolabs.com
Optical rotation, measured using a polarimeter, is a fundamental property of chiral substances. A measurement of the specific rotation ([α]D) for this compound would provide a characteristic value for this enantiomer. This value is useful for routine quality control to confirm the enantiomeric purity of a sample, comparing it against a known standard. While the sign and magnitude of rotation are empirically determined, they are defining characteristics of a specific chiral molecule.
Computational Chemistry Approaches to Stereochemistry and Reactivity
In the structural and stereochemical analysis of carbohydrate derivatives such as this compound, computational chemistry has emerged as a powerful tool. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the methodologies applied to analogous protected monosaccharides provide a clear framework for how its stereochemistry and reactivity are elucidated. These computational approaches, primarily centered around Density Functional Theory (DFT), offer profound insights into molecular conformation, stability, and electronic properties that govern chemical behavior.
Computational investigations of protected sugars are crucial because the introduction of bulky groups, like the isopropylidene acetal (B89532) in this compound, significantly constrains the flexibility of the furanose ring. nih.gov This conformational restriction directly influences the molecule's reactivity and the stereochemical outcome of its reactions. nih.gov DFT calculations are frequently employed to determine the most stable conformations by calculating the relative energies of various possible arrangements of the furanose ring and its exocyclic side chain. nih.gov For instance, studies on similar furanosides have shown that the conformation of the side chain is not random but is influenced by the stereochemistry of the ring itself. nih.gov
One of the primary applications of computational chemistry in this context is the prediction of spectroscopic data. By calculating NMR shielding constants for different conformers, theoretical ¹H and ¹³C NMR spectra can be generated. nih.govresearchgate.net These predicted spectra are then compared with experimental data to confirm the dominant solution-phase conformation of the molecule. This synergy between computational prediction and experimental verification is a cornerstone of modern stereochemical analysis.
Furthermore, computational models can predict the reactivity of different functional groups within the molecule. By analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges, chemists can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.netscirp.org For example, in the context of glycosylation reactions, which are fundamental to carbohydrate chemistry, computational methods can model the transition states to predict the stereoselectivity of the newly formed glycosidic bond. masterorganicchemistry.com The influence of protecting groups on the energy of these transition states is a key factor that can be effectively studied using computational approaches. nih.gov
| Conformer (Side Chain Torsion) | Relative Energy (kcal/mol) | Computational Method | Basis Set |
| gauche-gauche (gg) | Higher Energy | DFT | 6-311+G(d,p) |
| gauche-trans (gt) | Intermediate Energy | DFT | 6-311+G(d,p) |
| trans-gauche (tg) | Lowest Energy | DFT | 6-311+G(d,p) |
In essence, while a dedicated computational treatise on this compound may be pending, the established methodologies in computational carbohydrate chemistry provide a robust and reliable avenue for exploring its three-dimensional structure and predicting its chemical behavior with a high degree of confidence.
Retrosynthetic Strategies Employing the Methyl 3,4 O Isopropylidene D Lyxonate Synthon
Disconnection Approaches from Target Molecules to Lyxonate Scaffold
The disconnection approach is a cornerstone of retrosynthetic analysis, involving the theoretical cleavage of bonds in a target molecule to identify simpler starting materials, known as synthons. When a target molecule's structure contains a polyol segment with stereochemistry matching that of D-lyxose, Methyl 3,4-O-Isopropylidene-D-lyxonate becomes a logical and powerful retrosynthetic target.
The key to this strategy lies in recognizing the embedded lyxonate pattern within the target. The analysis proceeds by simplifying the target through a series of disconnections until the C4 backbone of the lyxonate synthon is revealed. Key steps often involve:
Functional Group Interconversion (FGI): Transforming complex functional groups in the target to simpler ones that can be traced back to the carboxylate and hydroxyl groups of the lyxonate. For example, an amide or a complex ester within a target might be retrosynthetically converted to a simpler methyl ester.
C-C Bond Disconnections: Cleaving carbon-carbon bonds to separate the target into smaller fragments. A crucial disconnection would isolate the four-carbon chain corresponding to the lyxonate scaffold from the rest of the molecule.
Consider a hypothetical complex polyketide-like molecule. A retrosynthetic analysis would first disconnect the side chains and simplify functional groups. If the core of the molecule contains a four-carbon unit with the specific (2R, 3S, 4S) stereochemistry inherent to D-lyxonate, the analyst can logically disconnect this unit, identifying this compound as the ideal starting synthon. The isopropylidene group is particularly strategic, as it protects the C3 and C4 hydroxyls, leaving the C2 hydroxyl available for selective modification.
Convergent Synthesis Designs Leveraging D-Lyxonate as a Core Unit
This compound is an exemplary core unit for convergent designs. Its structure offers several advantages:
Pre-installed Chirality: All stereocenters are correctly configured from the start, eliminating the need for complex asymmetric reactions.
Orthogonal Protection: The isopropylidene group protects the C3/C4 diol, while the methyl ester protects the C1 carboxylate. This leaves the C2 hydroxyl as a free, reactive handle for coupling with other fragments.
Versatility: The methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation or reduced to a primary alcohol for ether or ester linkages. The free C2 hydroxyl can be oxidized to a ketone or used in coupling reactions.
In a convergent synthesis, the lyxonate core unit would be prepared and modified in one synthetic sequence. In parallel, other complex fragments of the target molecule would be synthesized. In the key final step, these fragments are coupled to the lyxonate core, rapidly assembling the final complex structure. This modular approach is particularly effective in the synthesis of glycopeptides and other complex natural product analogues. nih.gov
Strategic Use of Chiral Pool Carbohydrates in Retrosynthetic Planning
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. chemistry-chemists.com Carbohydrates, amino acids, and terpenes are the most common components of this "pool." Carbohydrates are especially prominent as they are inexpensive, abundant, and represent a dense packing of chiral information. chemistry-chemists.com Their rich stereochemistry can be effectively used to introduce multiple chiral centers into a target compound. chemistry-chemists.com
This compound is a prime example of a chiral pool-derived synthon. It originates from D-lyxose, a pentose (B10789219) sugar. Although less common than glucose or fructose, D-lyxose is accessible, for instance, through the degradation of D-galactose or via the Kiliani-Fischer synthesis from D-threose. pearson.comrsc.org By using a carbohydrate like D-lyxose as the starting material, chemists bypass the often challenging and costly steps of creating chirality from achiral precursors.
The strategic use of this synthon in retrosynthetic planning involves:
Pattern Recognition: Identifying the specific stereochemical array of the carbohydrate within the target molecule.
Cost-Effectiveness: Utilizing an inexpensive, renewable source of chirality.
The isopropylidene and methyl ester groups on the title compound are not merely protecting groups; they are strategic additions that transform the raw carbohydrate into a stable, selectively reactive, and highly practical building block for use in mainstream organic synthesis.
Comparison with Alternative Chiral Synthons in Retrosynthesis
While this compound is a powerful synthon, the choice of a chiral building block is always dictated by the specific structure of the synthetic target. A comparison with other common chiral synthons highlights its unique advantages and disadvantages.
| Synthon Class | Example | Key Structural Feature | Typical Application | Comparison with D-Lyxonate Synthon |
| Lyxonate-based | This compound | Acyclic C4 chain with three contiguous stereocenters (2R, 3S, 4S). | Synthesis of polyketides, macrolides, ionophore antibiotics, and other natural products containing a 1,2,3-triol motif. | Provides a specific, less common stereochemical pattern. The acyclic nature allows for conformational flexibility. |
| Sugar Alcohols | D-Mannitol derivatives | C2-symmetric C6 chain. nih.gov | Synthesis of C2-symmetric ligands, macrocycles, and natural products where symmetry can be exploited. | D-Mannitol offers symmetry, which is useful for creating symmetric molecules in fewer steps. nih.govresearchgate.net The lyxonate synthon is asymmetric, making it suitable for building non-symmetric targets. |
| Amino Acids | L-Serine derivatives | C3 chain with vicinal amino and hydroxyl groups. nih.govnih.gov | Synthesis of peptides, alkaloids, beta-lactam antibiotics, and other nitrogen-containing chiral compounds. | L-Serine is the go-to synthon for introducing a chiral amino-alcohol fragment. nih.gov The lyxonate synthon is used for polyol fragments and does not contain nitrogen. |
| Other Carbohydrates | D-Mannose derivatives | C6 pyranose structure with a distinct stereochemical pattern (e.g., C2-axial OH). mdpi.comresearchgate.net | Synthesis of mannose-containing oligosaccharides, glycoproteins, and natural products with mannose-like fragments. | The choice between lyxonate and mannose derivatives depends entirely on matching the stereochemistry of the target. D-Mannose is more common and provides a C6 backbone. |
Emerging Research Directions and Future Prospects
Chemoenzymatic and Biocatalytic Transformations of Lyxonate Derivatives
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity and under mild conditions. nih.gov This approach is particularly valuable for carbohydrate derivatives, where multiple stereocenters present a significant challenge for purely chemical methods. nih.gov
Research is increasingly focused on using enzymes like ketoreductases (KREDs), lipases, and oxidoreductases to perform specific transformations on lyxonate scaffolds. nih.gov For instance, enzymes can be employed for selective acylation, deacylation, or redox reactions at specific positions of the lyxonate ring, avoiding the need for extensive protecting group manipulations. A key advantage is the ability of enzymes to operate in aqueous media and at ambient temperatures, contributing to more sustainable processes. nih.gov Biocatalysis, which uses whole-cell systems or isolated enzymes, provides exceptional selectivity and efficiency for such transformations. nih.gov The development of one-pot sequential chemoenzymatic methods, combining metal-catalyzed reactions with biocatalytic steps, can furnish a wide range of derivatives in high yields and with excellent enantiomeric purity. nih.gov
Table 1: Potential Enzymatic Transformations for Lyxonate Derivatives
| Enzyme Class | Potential Transformation on Lyxonate Scaffold | Benefit |
|---|---|---|
| Lipases | Selective acylation/deacylation of hydroxyl groups | Regioselective protection or functionalization |
| Ketoreductases (KREDs) | Stereoselective reduction of a ketone functionality | Creation of specific stereoisomers |
| Oxidoreductases | Oxidation of primary or secondary alcohols | Introduction of carboxylic acid or ketone groups |
| Glycosyltransferases | Attachment of other sugar moieties | Synthesis of novel oligosaccharide structures |
Flow Chemistry and Continuous Processing for Lyxonate Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a transformative technology in carbohydrate synthesis. nih.govacs.org This approach offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved reproducibility, and the potential for straightforward scaling. acs.orggoogle.com
For the synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate and its derivatives, flow chemistry could streamline the multi-step sequences typically required. For example, the protection of D-lyxose with acetone (B3395972) and the subsequent esterification could potentially be combined into a continuous, multi-stage flow system. google.com Continuous Stirred Tank Reactors (CSTRs) can be used in sequence to manage different reaction steps, minimizing the need to isolate thermally labile intermediates. google.com This methodology has already been successfully applied to the synthesis of other complex carbohydrate derivatives, demonstrating its feasibility and benefits in improving yields and process efficiency. acs.org The use of flow chemistry can lead to the production of more material in smaller equipment, a key consideration for industrial applications. google.com
Development of New Protecting Group Strategies for Lyxonate Derivatives
The synthesis of complex molecules from a carbohydrate scaffold like this compound is critically dependent on the use of protecting groups to mask reactive functional groups. acs.orgwikipedia.org While the isopropylidene group protects the C3 and C4 hydroxyls, further selective modification at other positions requires a sophisticated protecting group strategy.
Future research is focused on developing novel protecting groups that can be removed under highly specific and mild conditions, a concept known as orthogonal protection. wikipedia.orgorganic-chemistry.org This allows for the sequential deprotection and functionalization of different hydroxyl groups within the same molecule. For example, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are popular for protecting alcohols and can be removed using fluoride (B91410) ions, which would not affect the acid-labile isopropylidene group. libretexts.org The development of protecting-group-free synthesis, where reactions are designed to be selective enough to not require protection, is a major goal in green chemistry and could dramatically increase the efficiency of synthesizing lyxonate derivatives. nih.govnih.gov
Table 2: Orthogonal Protecting Groups for Lyxonate Derivatives
| Protecting Group | Abbreviation | Typical Removal Conditions | Protected Group |
|---|---|---|---|
| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) | Alcohol |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Alcohol |
| Acetyl | Ac | Mild base (e.g., NaOMe) or acid | Alcohol |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Amine |
| Carbobenzyloxy | Cbz | Hydrogenolysis | Amine |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its use as a simple chiral backbone, researchers are exploring the unconventional reactivity of the furanose ring system present in this compound. The fixed conformation imposed by the isopropylidene group can influence the reactivity of the remaining functional groups in unique ways. Investigations into carbanionic reactivity at the anomeric center or radical-mediated transformations could open pathways to novel carbon-carbon and carbon-heteroatom bond formations. acs.org
This includes exploring tandem reactions, such as the Wittig-Michael reaction sequence, which has been successfully applied to other protected furanose and pyranose systems to form C-glycosides. acs.org Such transformations could lead to the synthesis of lyxonate-based analogs of important therapeutic classes, including C-nucleosides and iminosugars, expanding the chemical space accessible from this rare sugar scaffold.
Computational Design of Lyxonate-Based Scaffolds
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov Carbohydrates are recognized as valuable scaffolds for displaying pharmacophores, and their inherent rigidity and stereochemical diversity make them ideal for creating libraries of bioactive compounds. tandfonline.comresearchgate.net
Using computational methods, researchers can design and simulate novel lyxonate-based scaffolds in silico before committing to laboratory synthesis. researchgate.net By modeling the interaction of designed lyxonate derivatives with biological targets such as enzymes or receptors, scientists can predict binding affinities and modes of action. nih.gov This rational design approach can significantly accelerate the discovery of new therapeutic agents by focusing synthetic efforts on compounds with the highest probability of success. nih.gov The conformational rigidity of the lyxonate core is an attractive feature, and computational studies can help in designing derivatives with optimized spatial arrangements of functional groups to mimic peptides or other bioactive molecules. tandfonline.com
Sustainable Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net The synthesis of this compound traditionally involves organic solvents and acid catalysts. Future research is directed towards developing more sustainable alternatives.
This includes the use of greener solvents, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even performing reactions in solvent-free conditions. mdpi.commdpi.com The replacement of homogeneous acid catalysts with recyclable solid acid catalysts could simplify purification and reduce waste. mdpi.com Furthermore, energy-efficient methods like microwave-assisted synthesis can dramatically shorten reaction times and increase yields. nih.gov Evaluating the environmental impact of a synthesis using metrics like the E-factor (mass of waste per mass of product) will be crucial in guiding the development of truly sustainable processes for producing lyxonate derivatives. researchgate.net
Q & A
Q. What are the key steps in synthesizing Methyl 3,4-O-Isopropylidene-D-lyxonate, and how are protecting groups utilized?
The synthesis typically involves two stages: (1) protecting the hydroxyl groups of D-lyxonate using an isopropylidene group to form the 3,4-O-isopropylidene derivative, and (2) esterification of the remaining hydroxyl group with methyl groups. The isopropylidene protection is achieved via acid-catalyzed acetonation, which stabilizes the diol system and prevents unwanted side reactions during subsequent steps. Reaction conditions (e.g., anhydrous solvents, temperature) must be optimized to avoid premature cleavage of the protecting group .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is recommended:
- NMR : H and C NMR identify the isopropylidene group (δ 1.3–1.5 ppm for methyl protons; δ 25–30 ppm for quaternary carbons) and ester functionality (δ 3.6–3.8 ppm for methoxy protons).
- X-ray crystallography : Resolves stereochemistry and confirms ring conformation, particularly for the isopropylidene moiety.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHO, expected [M+Na] at m/z 279.08) .
Advanced Research Questions
Q. How does the isopropylidene group influence the compound’s reactivity in nucleophilic substitution reactions?
The isopropylidene group sterically hinders the adjacent hydroxyl oxygen, reducing its nucleophilicity. This protection directs reactivity to the methyl ester or other accessible functional groups. For example, in quaternization reactions (e.g., sulfonation at the 5-O position), the isopropylidene group remains intact, ensuring regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps and steric bulk .
Q. How can ring puckering in the isopropylidene moiety be quantitatively analyzed?
Cremer-Pople puckering parameters (amplitude , phase angle ) are used to describe nonplanar ring conformations. For the five-membered isopropylidene ring:
Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping).
- Crystallographic validation : Cross-references spectroscopic assignments with X-ray-derived bond lengths and angles.
- Control experiments : Re-synthesize the compound under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. How can enantiomeric purity be assessed for applications in asymmetric synthesis?
Chiral HPLC (e.g., using a Chiralpak IA column) or F NMR with chiral derivatizing agents (e.g., Mosher’s acid) are effective. For crystallographic confirmation, Flack parameters in X-ray data quantify enantiomeric excess (>0.3 indicates racemic mixtures) .
Q. What advanced techniques evaluate the compound’s thermodynamic stability?
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions.
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
- Computational studies : Gibbs free energy calculations (via Gaussian or ORCA) predict stability under varying pH or solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
